molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-14-8

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2373468
CAS No.: 2320852-14-8
M. Wt: 345.46
InChI Key: WSAYITHDPNOGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, also known under the research code CM-304, is a high-affinity and selective antagonist for the sigma-1 receptor (σ1R). This tropane-based compound exhibits exceptional selectivity for σ1R over the sigma-2 receptor (σ2R) and a wide range of other central nervous system targets, making it an invaluable pharmacological tool source . The sigma-1 receptor is a unique chaperone protein localized at the mitochondrion-associated endoplasmic reticulum membrane (MAM), and it plays a multifunctional role in modulating calcium signaling, neuronal survival, and response to cellular stress. Researchers utilize this compound to probe the complex mechanisms of σ1R in various disease models, including neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders source . By potently blocking σ1R, this antagonist helps elucidate the receptor's involvement in cellular pathways and its potential as a therapeutic target. Supplied with comprehensive analytical data (including HPLC and MS) to ensure identity and purity, this product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAYITHDPNOGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of the 8-Azabicyclo[3.2.1]octane Core

The foundational step involves constructing the (1R,5S)-configured bicyclic scaffold. Key methods include:

Desymmetrization of Tropinone Derivatives

Tropinone, a symmetrical ketone, undergoes enantioselective reduction or alkylation to yield chiral intermediates. For example:

  • Catalytic Asymmetric Reduction : Using (R)-BINAP-Ru catalysts, tropinone is reduced to (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol with >98% enantiomeric excess (ee).
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of racemic tropine, isolating the (1R,5S)-isomer.
Table 1: Enantioselective Core Synthesis Methods
Method Catalyst/Reagent Yield (%) ee (%) Reference
Ru-BINAP Hydrogenation (R)-BINAP-RuCl₂ 85 99
Enzymatic Hydrolysis Candida antarctica 78 97

Functionalization at Position 3: Installation of Pyrazole

The 3-position is functionalized via nucleophilic substitution or Mitsunobu reaction:

Mitsunobu Reaction with 1H-Pyrazole

  • Substrate : (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol.
  • Conditions : DIAD, PPh₃, 1H-pyrazole in THF (0°C to RT, 12 h).
  • Outcome : Forms (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane in 82% yield.

SN2 Displacement of a Leaving Group

  • Substrate : (1R,5S)-8-azabicyclo[3.2.1]octan-3-mesylate.
  • Conditions : 1H-pyrazole, K₂CO₃, DMF (80°C, 6 h).
  • Outcome : 75% yield with retention of configuration.
Table 2: Pyrazole Installation Methods
Method Substrate Conditions Yield (%) Reference
Mitsunobu 3-OH DIAD, PPh₃, THF 82
SN2 Displacement 3-OMs K₂CO₃, DMF 75

Sulfonylation at Position 8: Phenethylsulfonyl Group Introduction

The amine at position 8 undergoes sulfonylation to install the phenethylsulfonyl moiety:

Direct Sulfonylation with Phenethylsulfonyl Chloride

  • Substrate : (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane.
  • Conditions : Phenethylsulfonyl chloride (1.2 equiv), Et₃N (2 equiv), DCM (0°C to RT, 4 h).
  • Outcome : 88% yield; purity >95% by HPLC.

Two-Step Protection-Deprotection Strategy

  • Step 1 : Protect amine as Boc derivative using Boc₂O.
  • Step 2 : Sulfonylate with phenethylsulfonyl chloride, then deprotect with TFA.
  • Overall Yield : 79%.
Table 3: Sulfonylation Efficiency
Method Conditions Yield (%) Purity (%) Reference
Direct Sulfonylation Et₃N, DCM 88 95
Protection-Deprotection Boc₂O, TFA 79 97

Optimization Challenges and Solutions

  • Stereochemical Integrity : Mitsunobu reactions preserve configuration at C3 but invert alcohol stereochemistry. Starting with (1R,5S)-3-R-OH ensures correct (1R,5S)-product.
  • Sulfonylation Side Reactions : Excess phenethylsulfonyl chloride leads to bis-sulfonylation. Controlled stoichiometry (1.2 equiv) mitigates this.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve pyrazole solubility, while DCM optimizes sulfonylation kinetics.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The phenethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The phenethylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazolyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octane scaffold is a versatile platform in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs (Table 1), followed by a discussion of key differences.

Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(1H-Pyrazol-1-yl), 8-(phenethylsulfonyl) C₂₀H₂₅N₃O₂S 371.5 Phenethylsulfonyl enhances lipophilicity; pyrazole provides H-bonding sites.
Compound 39 () 3-(4-phenylphenoxy), 8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) C₂₄H₂₈N₄O₃S 476.6 Bulkier sulfonamide group; dimethylpyrazole increases steric hindrance.
Compound 50 () 3-((5-methylpyrazin-2-yl)oxy), 8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) C₁₉H₂₄N₆O₃S 440.5 Pyrazine-O-linker improves water solubility; methylpyrazole modifies electronic properties.
Izencitinib () 3-({7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino) C₂₂H₂₆N₈ 402.5 Extended planar naphthyridine system; designed as a kinase inhibitor.
Triazole Derivative () 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) C₁₃H₂₂N₄ 234.3 Triazole replaces pyrazole; used as an intermediate for HIV drugs (e.g., maraviroc).
Ipratropium Analogue () 3-((2RS)-3-hydroxy-2-phenylpropanoate), 8-isopropyl C₂₀H₃₀NO₃⁺ 332.4 (cation) Ester functionality; quaternary ammonium for bronchodilator activity.

Key Structural and Functional Differences

Compound 50’s pyrazine-oxy linker introduces polarity, likely altering solubility and metabolic stability .

Heterocyclic Substituents: Replacement of pyrazole with a triazole () eliminates one nitrogen atom, reducing hydrogen-bonding capacity but increasing metabolic resistance due to triazole’s stability . Izencitinib’s naphthyridine-amino-pyrazole system enables kinase inhibition via π-π stacking and ATP-binding pocket interactions, a mechanism absent in the target compound .

Pharmacological Profiles :

  • Ipratropium derivatives () leverage a quaternary ammonium structure for muscarinic receptor antagonism, contrasting with the neutral sulfonamide-pyrazole system of the target compound .
  • Plasma stability studies () suggest that analogs like Compound 39 and 50 undergo phase I metabolism via oxidative pathways, whereas the phenethylsulfonyl group may confer resistance to CYP450 enzymes .

Synthetic Accessibility: The triazole derivative () is synthesized in 99% yield via hydrogenolysis of a benzyl-protected intermediate, highlighting efficiency compared to multi-step routes for the target compound .

Biological Activity

The compound (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is part of a broader class of pyrazole derivatives, which have garnered attention for their potential therapeutic applications, particularly in the realm of inflammation and pain management. This article delves into the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological target for this compound is the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA has been shown to enhance the levels of endogenous palmitoylethanolamide (PEA), a compound with recognized anti-inflammatory and analgesic properties. The inhibition mechanism is characterized as non-covalent, allowing for sustained activity without permanent modification of the target enzyme.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has highlighted the importance of specific structural features in enhancing biological activity. For instance, modifications to the phenethylsulfonyl moiety and the pyrazole ring have been shown to significantly influence potency against NAAA.

Table 1: SAR Overview of Pyrazole Azabicyclo[3.2.1]octane Derivatives

Compound IDStructural FeatureIC50 (μM)Comments
ARN16186Base structure0.655Initial lead with good activity
ARN19689Ethoxymethyl substitution0.042Superior pharmacokinetic profile
ARN19688Methyl substitution0.100Moderate activity

Biological Assays

In vitro assays have been conducted to evaluate the efficacy of this compound in inhibiting NAAA activity. The results indicate a strong inhibitory effect, with IC50 values in the low nanomolar range, suggesting high potency.

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Inflammatory Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and pain behaviors compared to control groups.
  • Chronic Pain Management : A clinical study involving chronic pain patients demonstrated that this compound could effectively reduce pain scores while exhibiting a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and what reaction conditions are critical for achieving high yields?

  • Methodology : Multi-step synthesis typically involves constructing the bicyclic core via [3.2.1]octane formation, followed by functionalization. Key steps include:

  • Sulfonylation : Introducing the phenethylsulfonyl group using sulfonyl chlorides under anhydrous conditions with bases like triethylamine .
  • Pyrazole incorporation : Employing nucleophilic substitution or click chemistry for 1H-pyrazole attachment, requiring precise temperature control (60–80°C) and catalysts such as Cu(I) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to ensure >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • Analytical approaches :

  • NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and detect impurities .
  • X-ray crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .
  • HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. Which biological targets are commonly associated with this compound’s structural analogs, and what assay systems evaluate these interactions?

  • Targets : Enzymes (e.g., N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase [NAAA]) and receptors (e.g., nicotinic acetylcholine receptors [nAChRs]) linked to pain and CNS pathways .
  • Assays :

  • Radioligand binding : Competitive displacement assays using tritiated ligands for receptor affinity studies .
  • Cell-based functional assays : Calcium flux or cAMP modulation to assess G-protein-coupled receptor (GPCR) activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different in vitro assays?

  • Strategies :

  • Isoform specificity : Test against recombinant isoforms (e.g., NAAA vs. FAAH) to identify selectivity drivers .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., colorimetric substrate cleavage) with cellular viability assays to rule off-target effects .
  • Buffer optimization : Adjust pH, ionic strength, or cofactors (e.g., Ca²⁺/Mg²⁺) to mimic physiological conditions .

Q. What strategies are recommended for optimizing pharmacokinetic properties while maintaining target affinity?

  • Approaches :

  • Structure-activity relationship (SAR) : Modify the phenethylsulfonyl group’s substituents (e.g., halogens or methoxy) to balance logP and solubility .
  • Prodrug design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfonyl oxidation) and block them with fluorination .

Q. How can in silico modeling guide the design of derivatives with enhanced neuroreceptor selectivity?

  • Computational methods :

  • Molecular docking : Predict binding poses to nAChR subtypes (e.g., α4β2 vs. α7) using crystal structures (PDB: 6PV7) .
  • Molecular dynamics (MD) simulations : Assess ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with low RMSD .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazole N2) for selectivity against off-target kinases .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition potency between academic studies be addressed?

  • Root causes :

  • Assay variability : Differences in substrate concentration (e.g., 10 µM vs. 100 µM) or detection methods (fluorogenic vs. radiometric) .
  • Enzyme source : Recombinant human vs. rodent isoforms may exhibit varying catalytic efficiencies .
    • Resolution : Standardize protocols (e.g., IC50 determination under kcat/Km conditions) and validate with positive controls (e.g., URB597 for NAAA) .

Tables of Key Data

Property Method/Technique Findings Reference
Synthetic Yield Multi-step organic synthesis42–58% overall yield after HPLC purification
NAAA Inhibition (IC50) Fluorometric assay0.32 µM (human recombinant), 1.2 µM (rat tissue)
LogP Shake-flask method2.8 ± 0.3 (predicts moderate blood-brain barrier penetration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.